7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione
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Overview
Description
7-(4-chlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione is a useful research compound. Its molecular formula is C17H15ClN4S2 and its molecular weight is 374.91. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research on fused imidazoles and related heterocyclic compounds highlights innovative synthesis methods for imidazo[1,2-b][1,2,4]triazoles and imidazo[5,1-f]-[1,2,4]triazines, showcasing the versatility of these frameworks in organic synthesis. For example, the reaction of 1-amino-2-methylthio-4-phenylimidazole with isothiocyanates followed by specific treatments affords novel 1,6-disubstituted 2-methylthio-1-H-imidazo[1,2-b][1,2,4]triazoles and tetrasubstituted imidazo[5,1-f][1,2,4]triazines (Molina, Lorenzo, & Aller, 1989).
Antimicrobial Properties
Studies have also explored the antimicrobial activities of imidazoline and imidazo[2,1-c][1,2,4]triazole aryl derivatives, showing that certain compounds exhibit significant in vitro antimicrobial efficacy, potentially leading to new antibacterial agents (Sztanke et al., 2006).
Mechanism of Action
Target of Action
It’s known that similar compounds, such as azoles, primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol .
Mode of Action
Based on the known actions of similar compounds, it can be inferred that it might interact with its targets and cause changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various pathways, leading to a wide range of downstream effects .
Result of Action
Similar compounds have been found to possess good or moderate activities against test microorganisms .
Properties
IUPAC Name |
7-(4-chlorophenyl)-7-methyl-3-phenyl-6,7a-dihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5-dithione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S2/c1-17(11-7-9-12(18)10-8-11)14-19-15(23)21(22(14)16(24)20-17)13-5-3-2-4-6-13/h2-10,14H,1H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJGFQPFYFJGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2NC(=S)N(N2C(=S)N1)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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